![molecular formula C13H14N2O3 B2668300 (2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide CAS No. 1356818-23-9](/img/structure/B2668300.png)
(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide
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Description
(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide, also known as CAY10512, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in various fields of research, such as cancer treatment and drug development. In
Scientific Research Applications
1. Optical Properties and Molecular Interactions
(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide, as part of 3-aryl-2-cyano acrylamide derivatives, has been studied for its optical properties influenced by distinct stacking modes. Different derivatives exhibit varying luminescence and emission behaviors under mechanical grinding, attributed to transformations between crystalline and amorphous phases. The study of these properties helps understand molecular interactions and stacking modes in solid-state materials (Qing‐bao Song et al., 2015).
2. Bio-based Polymer Development
Research has explored the use of phloretic acid, related to (2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide, in the development of bio-based polymers. These polymers, with enhanced reactivity towards benzoxazine ring formation, offer promising applications in material science due to their sustainable and renewable nature (Acerina Trejo-Machin et al., 2017).
3. Corrosion Inhibition in Metal Surfaces
This compound has been investigated for its role in corrosion inhibition, particularly for copper in nitric acid solutions. The research highlighted its effectiveness as a mixed-type inhibitor, reducing the double-layer capacitance on copper surfaces, thus offering potential applications in protecting metal surfaces against corrosion (Ahmed Abu-Rayyan et al., 2022).
4. Crystal Structure and Molecular Inhibitors
Studies have examined the molecular structure of related compounds, noting their potential as inhibitors of key enzymes like Bruton's tyrosine kinase (BTK). These findings suggest potential applications in designing targeted molecular inhibitors for various biological processes (S. Ghosh et al., 2000).
5. Pharmaceutical Applications
While not directly involving (2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide, studies on analogs like leflunomide metabolites highlight potential pharmaceutical applications, particularly in the development of drugs with specific molecular targets (Sutapa Ghosh et al., 1999).
properties
IUPAC Name |
(Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-6-7-18-12-4-2-10(3-5-12)8-11(9-14)13(15)16/h2-5,8H,6-7H2,1H3,(H2,15,16)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBSPGIYRSPJAD-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide |
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